5-Chloroisoquinoline-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMAPNGYVWPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylation of Chlorinated Isoquinoline Derivatives
A key step is the carbonylation of 2,3-dichloroquinoline or related chlorinated isoquinolines in the presence of palladium chloride and triphenylphosphine as catalysts under carbon monoxide pressure. For example:
| Reagents & Conditions | Details |
|---|---|
| Starting material | 2,3-Dichloroquinoline (40.0 g) |
| Solvent | Methanol (400 mL) |
| Catalysts | Triphenylphosphine (1.6 g), PdCl2 (0.24 g) |
| CO Pressure | 40 atm |
| Temperature | 160 °C |
| Reaction Time | 3 hours |
| Product | Dimethyl 2,3-quinolinedicarboxylate (42.5 g) |
The reaction involves charging a high-pressure autoclave with the reagents, followed by heating under CO pressure. After completion, the solvent is distilled off, and the crude product is purified by column chromatography to isolate the dimethyl ester of the dicarboxylic acid precursor.
Hydrolysis of Dimethyl Esters to Dicarboxylic Acids
The dimethyl ester is then subjected to alkaline hydrolysis:
| Reagents & Conditions | Details |
|---|---|
| Starting material | Dimethyl 2,3-quinolinedicarboxylate (35.0 g) |
| Solvent | Methanol (100 mL) |
| Base | 10% NaOH aqueous solution (200 mL) |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Workup | Acidify to pH ~2 with concentrated HCl, filter precipitate |
| Product | 2,3-quinolinedicarboxylic acid (26.1 g) |
This step converts the ester groups to carboxylic acids, precipitating the dicarboxylic acid upon acidification.
Selective Thermal Decarboxylation to Mono-Carboxylic Acid
The dicarboxylic acid undergoes controlled thermal decarboxylation in anisole solvent:
| Reagents & Conditions | Details |
|---|---|
| Starting material | 2,3-quinolinedicarboxylic acid (26.1 g) |
| Solvent | Anisole (300 mL) |
| Temperature | 153 °C |
| Reaction Time | 4 hours |
| Notes | Slow temperature ramp above 95 °C to avoid runaway reaction; continuous flow reactor recommended for scale-up |
| Product | 3-quinolinecarboxylic acid (precipitate) |
The selective removal of one carboxyl group yields the mono-carboxylic acid, which can be filtered off after cooling.
Adaptation for this compound
Although the above example uses quinoline derivatives, analogous procedures apply to chlorinated isoquinoline substrates such as 5-chloroisoquinoline derivatives. The chlorinated precursor undergoes similar carbonylation, hydrolysis, and decarboxylation steps to afford this compound.
Catalysts and Reaction Conditions
- Catalysts: Palladium chloride and triphenylphosphine are commonly used for carbonylation reactions.
- Carbon monoxide pressure: Typically 15–40 atm, depending on substrate and reactor size.
- Temperature: 100–160 °C, optimized to balance reaction rate and safety.
- Solvents: Methanol for carbonylation and hydrolysis; anisole for thermal decarboxylation.
Summary Table of Preparation Steps
Research Findings and Notes
- The carbonylation step is sensitive to pressure and catalyst loading; optimization improves yield and selectivity.
- Thermal decarboxylation must be carefully controlled to avoid runaway reactions, especially above 95 °C.
- Continuous flow reactors are recommended for scale-up to improve safety and reproducibility.
- Purification is typically achieved by column chromatography after carbonylation and by filtration after decarboxylation.
- The methodology has been validated for various substituted quinoline and isoquinoline derivatives, including chloro-substituted compounds, indicating broad applicability.
Chemical Reactions Analysis
5-Chloroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Scientific Research Applications
Pharmacological Applications
5-Chloroisoquinoline-3-carboxylic acid has been investigated for its potential pharmacological properties, particularly in the following areas:
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit a variety of anticancer activities. For instance, compounds containing isoquinoline frameworks have shown efficacy against various cancer cell lines. The structural modifications of these compounds can enhance their bioactivity and selectivity towards cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antibacterial activities. Studies have demonstrated that certain derivatives of isoquinoline exhibit significant antibacterial effects against multidrug-resistant strains, making them potential candidates for new antibiotic therapies .
Antioxidant Effects
The antioxidant properties of this compound and its derivatives have been explored through various assays, showing potential in scavenging free radicals and protecting cells from oxidative stress .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the following methodologies:
Castagnoli–Cushman Reaction
This reaction allows the synthesis of complex molecules from simpler precursors using this compound as a starting material. The resulting products are often biologically relevant compounds that can be further modified to enhance their pharmacological properties .
Synthesis of Isoquinoline Derivatives
The compound can be transformed into various isoquinoline derivatives through nucleophilic substitution reactions, which are crucial for developing new drugs with improved efficacy and reduced side effects .
Case Study 1: Anticancer Activity Evaluation
A study focusing on the anticancer properties of isoquinoline derivatives highlighted the synthesis of several compounds derived from this compound. These compounds were tested against multiple cancer cell lines (e.g., HeLa, MCG-803), revealing significant cytotoxicity with IC values in the low micromolar range .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of synthesized derivatives against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the core structure led to enhanced antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
5-Hydroxyquinoline-3-carboxylic Acid
Key Differences :
- Molecular Formula: C₁₀H₇NO₃ (vs. C₁₀H₆ClNO₂ for the chloro derivative) .
- Molecular Weight : 189.17 g/mol (vs. 207.61 g/mol) .
- Substituent : A hydroxyl (-OH) group replaces the chlorine atom.
- Reduced lipophilicity compared to the chloro derivative, which may limit membrane permeability .
- Acidity : The hydroxyl group is less electron-withdrawing than chlorine, leading to a higher pKa for the carboxylic acid group.
Isoxazolecarboxylic Acid Derivatives
Examples include 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS 876710-49-5) and 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid (CAS 334017-34-4) .
Key Differences :
- Core Structure: Isoxazole (a five-membered ring with one oxygen and one nitrogen) vs. isoquinoline (a bicyclic aromatic system).
- Smaller size may improve bioavailability but reduce binding affinity for larger biological targets.
- Substituent Position: Chlorine on phenyl rings (attached to isoxazole) vs. directly on the isoquinoline core.
- Applications: Isoxazole derivatives are often explored as enzyme inhibitors or antimicrobial agents, whereas isoquinolines are studied for anticancer and anti-inflammatory properties .
Comparative Data Table
* The molecular formula for 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid in (C₇H₉NO₃) conflicts with the presence of chlorine; this may reflect a typographical error.
Biological Activity
5-Chloroisoquinoline-3-carboxylic acid (CIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CIQCA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chlorine atom at the 5-position of the isoquinoline ring. This substitution can significantly influence its chemical reactivity and biological activity, particularly in enzyme inhibition and interaction with cellular targets .
The biological activity of CIQCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enables it to participate in hydrogen bonding and ionic interactions, which are crucial for binding to active sites of enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: CIQCA may act as an inhibitor for specific enzymes, disrupting their normal function. For example, it has been studied for its potential as an enzyme inhibitor in various biochemical pathways.
- Antioxidant Activity: Some studies suggest that compounds similar to CIQCA exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Antimicrobial Activity
Research indicates that CIQCA exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones comparable to known antibiotics. For instance, derivatives of isoquinoline compounds have demonstrated effective antibacterial activity against multidrug-resistant strains .
Anticancer Activity
CIQCA has also been explored for its anticancer potential. Studies have reported that related compounds can induce cytotoxic effects in cancer cell lines by mechanisms such as:
- Tubulin Polymerization Interference: This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: The induction of ROS can trigger cellular stress responses that promote cancer cell death .
Case Studies and Research Findings
Several studies have highlighted the biological activities of CIQCA and its derivatives:
Future Directions
The promising biological activities of this compound warrant further investigation into its therapeutic applications. Future research could focus on:
- Mechanistic Studies: Understanding the precise mechanisms by which CIQCA exerts its effects on cellular pathways.
- In Vivo Studies: Evaluating the efficacy and safety of CIQCA in animal models to support clinical development.
- Structure-Activity Relationship (SAR) Studies: Identifying modifications that enhance its biological activity while minimizing toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via chlorination of isoquinoline-3-carboxylic acid precursors. Optimization involves adjusting reaction temperature (e.g., 60–80°C), catalyst selection (e.g., phosphorus oxychloride), and purification via recrystallization using ethanol/water mixtures. Yield improvements (≥70%) are achievable by controlling stoichiometric ratios and reaction time .
Q. What analytical techniques are recommended for assessing the purity of this compound in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and mobile phase (e.g., acetonitrile:water, 70:30 v/v) is standard. Complementary methods include melting point analysis (expected range: 220–225°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with sodium bicarbonate and dispose of contaminated materials as hazardous waste. Respiratory protection (N95 masks) is advised during powder handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing novel derivatives of this compound?
- Methodological Answer : Conflicting NMR peaks (e.g., aromatic proton splitting) can be addressed via 2D-COSY or HSQC experiments to confirm coupling patterns. Mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ions. Cross-referencing with computational NMR simulations (e.g., DFT-based tools) reduces ambiguity .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C at the carboxylic acid group) tracks metabolic fate. Combine LC-MS/MS analysis with hepatocyte incubation to identify phase I/II metabolites. Enzyme inhibition assays (CYP450 isoforms) clarify metabolic stability and toxicity pathways .
Q. How can computational chemistry tools be integrated into the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) predicts binding affinities. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on IC₅₀ values. In silico ADMET profiling (SwissADME) prioritizes derivatives with favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
